molecular formula C8H10N2O2 B15324767 3-(4-Methylpyrimidin-5-yl)propanoic acid

3-(4-Methylpyrimidin-5-yl)propanoic acid

Cat. No.: B15324767
M. Wt: 166.18 g/mol
InChI Key: HWGYCGGHROZNDB-UHFFFAOYSA-N
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Description

3-(4-Methylpyrimidin-5-yl)propanoic acid is a pyrimidine derivative characterized by a propanoic acid side chain attached to a 4-methylpyrimidine ring. Pyrimidines are nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and hydrogen-bonding capabilities. However, its specific biological and physicochemical properties depend on its substitution pattern, which differentiates it from analogous compounds.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(4-methylpyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6-7(2-3-8(11)12)4-9-5-10-6/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

HWGYCGGHROZNDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpyrimidin-5-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylpyrimidine with a suitable propanoic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(4-Methylpyrimidin-5-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic Acid (CAS 847837-31-4)
  • Molecular Formula : C₁₀H₁₄N₂O₂S .
  • Key Features :
    • Additional methyl group at position 6 of the pyrimidine ring.
    • Sulfanyl (-SMe) substituent at position 2.
  • Implications :
    • The sulfanyl group enhances lipophilicity and may influence redox reactivity or metal coordination.
    • The 4,6-dimethyl substitution could sterically hinder interactions with biological targets compared to the simpler 4-methyl analog.
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic Acid (CAS 138555-54-1)
  • Molecular Formula : C₁₄H₁₅N₃O₂ .
  • Key Features: Amino group at the β-position of the propanoic acid chain. 2-(2-Methylphenyl) substituent on the pyrimidine ring.
  • Implications: The aromatic phenyl group may enhance π-π stacking interactions in biological systems.
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic Acid
  • Molecular Formula : C₈H₁₀N₂O₄ .
  • Key Features :
    • Dioxo groups at positions 2 and 4 of the pyrimidine ring.
    • Saturated tetrahydropyrimidine ring.
  • Implications: The dioxo groups increase polarity and acidity, favoring hydrogen-bonding interactions.
Methyl 3-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate
  • Molecular Formula : C₁₂H₁₅N₃O₄ .
  • Key Features :
    • Morpholine substituent at position 2.
    • Ester and ketone functional groups.
  • The ester group increases lipophilicity, which may improve membrane permeability.

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (Water) Acidity (pKa)
3-(4-Methylpyrimidin-5-yl)propanoic acid 180.18 g/mol ~1.2 Moderate ~4.5 (COOH)
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid 226.29 g/mol ~2.5 Low ~4.5 (COOH)
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid 257.29 g/mol ~1.8 High (due to -NH₂) ~9.5 (NH₂), ~4.5 (COOH)
3-(6-Methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)propanoic acid 198.18 g/mol ~0.5 High ~3.5 (COOH), ~8.5 (NH)
Antimicrobial Activity
  • Chlorinated 3-Phenylpropanoic Acid Derivatives: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit selective antimicrobial activity against E. coli and S. aureus .
ACE Inhibitory Activity
  • 3-(3-Sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic Acids: These derivatives act as ACE inhibitors, with sulfanyl and carboxylic acid groups critical for binding . Comparison: The absence of a sulfanyl group in this compound may reduce ACE affinity but could allow alternative interactions via the pyrimidine nitrogen atoms.
Aroma Contributions
  • 3-(Methylthio)propanoic Acid Esters: Found in pineapples, these esters (e.g., methyl and ethyl esters) contribute to fruity aromas due to low odor thresholds . Comparison: The carboxylic acid form (vs.

Key Takeaways

  • Structural Substitutions dictate solubility, bioavailability, and target interactions. Sulfanyl, amino, and ester groups introduce distinct physicochemical and pharmacological profiles.
  • Biological Selectivity is influenced by aromaticity, hydrogen-bonding capacity, and steric effects. Pyrimidine derivatives with dioxo or morpholine groups may target enzymes like ACE, while phenyl or chlorinated analogs show antimicrobial promise.
  • Applications range from pharmaceuticals (ACE inhibitors, antimicrobials) to agrochemicals, depending on functional group modifications.

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